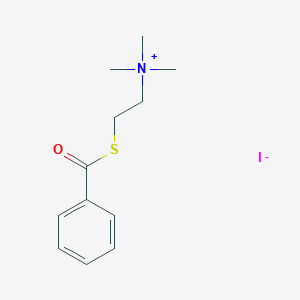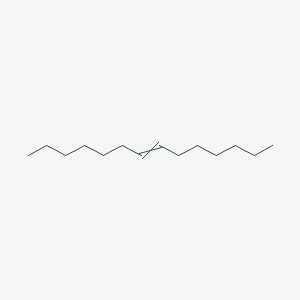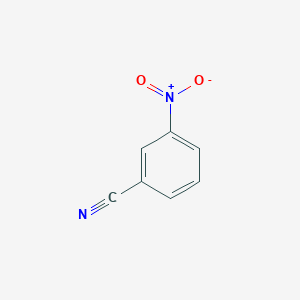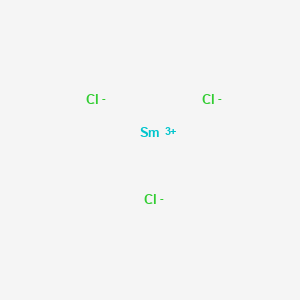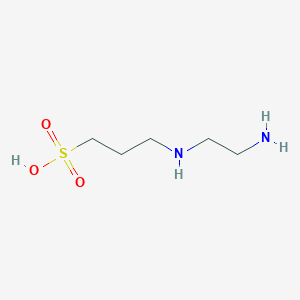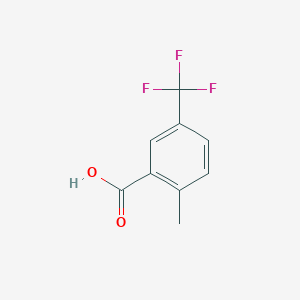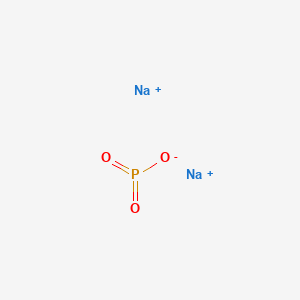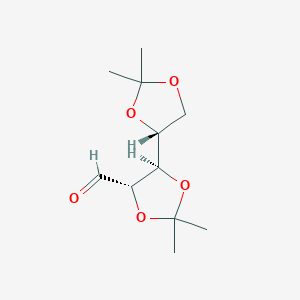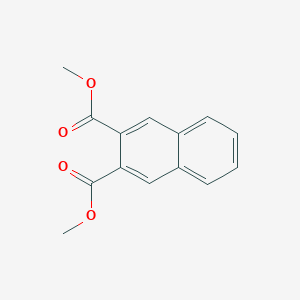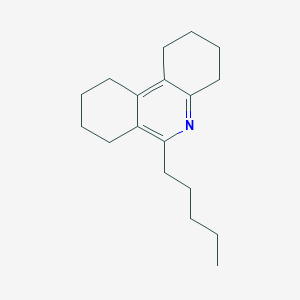
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using specific methods and has unique biochemical and physiological effects, making it a valuable tool for laboratory experiments. In
Mecanismo De Acción
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is known to interact with specific receptors in the central nervous system, including the dopamine and serotonin receptors. This interaction leads to the modulation of various physiological processes, including mood, appetite, and pain perception.
Biochemical and Physiological Effects:
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and appetite. Additionally, it has been shown to decrease pain perception in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized with high yield and purity. Additionally, it has unique biochemical and physiological effects that make it a valuable tool for investigating specific physiological processes. However, the use of this compound in laboratory experiments is limited by its potential toxicity and the need for specific safety precautions.
Direcciones Futuras
There are several future directions for the use of Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- in scientific research. One potential direction is the investigation of the compound's potential therapeutic benefits for various neurological disorders, including depression and chronic pain. Additionally, the compound's interactions with specific neurotransmitter receptors could be further investigated to develop novel drugs with improved efficacy and fewer side effects. Finally, the compound's potential toxicity could be further investigated to develop safer methods for its use in laboratory experiments.
In conclusion, Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is a valuable tool for scientific research, with unique biochemical and physiological effects that make it a valuable tool for investigating specific physiological processes. The synthesis method for this compound is well-established, and it has been used in various scientific research fields. However, its potential toxicity and the need for specific safety precautions limit its use in laboratory experiments. Nonetheless, there are several future directions for the use of Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- in scientific research, including the investigation of its potential therapeutic benefits and the development of novel drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is synthesized using a multi-step procedure that involves the reaction of pentylamine with 2,3-dichlorophenanthrene in the presence of a catalyst. This process yields the desired compound with high purity and yield.
Aplicaciones Científicas De Investigación
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- has been used in various scientific research fields, including pharmacology, neuroscience, and biochemistry. This compound has been used to study the effects of specific neurotransmitters and their receptors on various physiological processes. Additionally, it has been used to investigate the mechanisms of action of certain drugs and the potential therapeutic benefits of novel compounds.
Propiedades
Número CAS |
10594-03-3 |
|---|---|
Nombre del producto |
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- |
Fórmula molecular |
C18H27N |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine |
InChI |
InChI=1S/C18H27N/c1-2-3-4-12-17-15-10-6-5-9-14(15)16-11-7-8-13-18(16)19-17/h2-13H2,1H3 |
Clave InChI |
FNUATPIDZQSFPD-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C2CCCCC2=C3CCCCC3=N1 |
SMILES canónico |
CCCCCC1=C2CCCCC2=C3CCCCC3=N1 |
Otros números CAS |
10594-03-3 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




